3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Verification
The systematic nomenclature of 3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple substituents. The base structure consists of an indazole ring system, which is a bicyclic aromatic heterocycle containing two nitrogen atoms in adjacent positions. The numbering system begins with the nitrogen atoms occupying positions 1 and 2, with subsequent carbon atoms numbered sequentially around the fused benzene and pyrazole rings.
The complete International Union of Pure and Applied Chemistry name reflects the specific positioning of each substituent group on the indazole core structure. The bromine atom occupies the 3-position, representing the carbon adjacent to the nitrogen-nitrogen bond in the pyrazole portion of the molecule. The methyl group is located at the 5-position on the benzene ring, while the nitro group is positioned at the 6-position, creating a 1,2-relationship between these two substituents. The trityl group, consisting of three phenyl rings attached to a central carbon atom, is bonded to the nitrogen atom at position 1 of the indazole ring system.
Molecular formula verification confirms the composition as C₂₇H₂₀BrN₃O₂, indicating a molecular weight of 498.4 grams per mole. This formula accounts for twenty-seven carbon atoms contributed by the indazole ring system, methyl group, and trityl substituent, twenty hydrogen atoms distributed across the aromatic rings and methyl group, one bromine atom, three nitrogen atoms from the indazole core and nitro group, and two oxygen atoms from the nitro functionality. The Chemical Abstracts Service registry number 1695537-77-9 provides a unique identifier for this specific molecular structure.
The molecular structure exhibits significant steric complexity due to the bulky trityl protecting group, which influences both the compound's solubility properties and potential reaction pathways. The presence of multiple electron-withdrawing groups, including the bromine atom and nitro group, creates an electron-deficient aromatic system that affects the compound's reactivity patterns and spectroscopic behavior.
Properties
IUPAC Name |
3-bromo-5-methyl-6-nitro-1-tritylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN3O2/c1-19-17-23-25(18-24(19)31(32)33)30(29-26(23)28)27(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGCHKBLQOGPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2Br)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199197 | |
| Record name | 3-Bromo-5-methyl-6-nitro-1-(triphenylmethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695537-77-9 | |
| Record name | 3-Bromo-5-methyl-6-nitro-1-(triphenylmethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1695537-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methyl-6-nitro-1-(triphenylmethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of 5-methyl-6-nitro-1-trityl-1H-indazole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-azido-5-methyl-6-nitro-1-trityl-1H-indazole.
Reduction: Formation of 3-bromo-5-methyl-6-amino-1-trityl-1H-indazole.
Oxidation: Formation of 3-bromo-5-carboxy-6-nitro-1-trityl-1H-indazole.
Scientific Research Applications
3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the nitro group can facilitate interactions with electron-rich sites, while the trityl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Indazole Derivatives
Substituent Effects: Halogens and Nitro Groups
a) 3-Bromo-6-chloro-5-nitro-1H-indazole (CAS 1000342-41-5)
- Structure : Bromine (position 3), chlorine (position 6), nitro (position 5).
- Key Differences : Lacks the methyl and trityl groups. The chlorine atom increases polarity but reduces steric bulk compared to the trityl group.
- Reactivity: The nitro group at position 5 (vs. Safety data indicate stringent handling requirements due to high reactivity .
b) 6-Bromo-5-methyl-1H-indazole (CAS 1000343-69-0)
- Structure : Bromine (position 6), methyl (position 5).
- Key Differences : Absence of nitro and trityl groups simplifies the structure but reduces electrophilicity.
- Applications : Used in pharmaceutical intermediates; the methyl group enhances lipophilicity, while the lack of a nitro group limits its utility in reactions requiring electron-deficient aromatic systems .
c) 5-Bromo-3-iodo-6-methyl-1H-indazole (CAS 1360954-43-3)
Role of the Trityl Group
a) 1-Allyl-3-chloro-6-nitro-1H-indazole
- Structure : Allyl group (position 1), chloro (position 3), nitro (position 6).
- Comparison : The allyl group is less bulky than trityl, offering minimal steric protection. This compound’s crystal structure shows weaker intermolecular interactions (e.g., C–H⋯O bonds) compared to trityl-protected analogs, which likely form more stable crystals due to π-π stacking .
b) 5-Bromo-1-(3-chloropropyl)-1H-indazole
Electronic and Steric Effects of Nitro and Methyl Groups
- Nitro Group Position : In 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)pyridine (a pyridine analog), the nitro group’s coplanarity with the aromatic ring enhances conjugation. For the target compound, the nitro group at position 6 may similarly stabilize negative charge during nucleophilic attacks .
- Methyl vs. Trifluoromethyl : 6-Bromo-3-(trifluoromethyl)-1H-indazole (CAS 57631-11-5) uses a CF₃ group, which is more electron-withdrawing than methyl. This reduces basicity but increases resistance to metabolic degradation compared to methyl-substituted indazoles .
Data Tables: Key Properties of Comparable Compounds
*Estimated data based on structural analogs.
Biological Activity
Overview
3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole is a synthetic compound belonging to the indazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of bromine, methyl, nitro, and trityl groups, suggest versatile applications in drug development and other scientific research.
The chemical formula for this compound is . The compound's structure allows for various chemical reactions, including substitution, reduction, and oxidation, which can further modify its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Binding : It may interact with receptors involved in various signaling pathways, influencing cellular responses.
The nitro group enhances its ability to form interactions with electron-rich sites, while the trityl group may improve binding affinity through hydrophobic interactions.
Anticancer Activity
Indazoles have been reported to exhibit anticancer properties. For example, a study evaluated the anti-proliferative activities of various indazole derivatives against human cancer cell lines. Compounds structurally similar to this compound demonstrated significant growth inhibition in cancer cells .
Antimicrobial Properties
Indazole derivatives have also been explored for their antimicrobial activities. Research indicates that modifications to the indazole structure can enhance efficacy against various pathogens, suggesting potential applications for this compound in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activities of indazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-bromo-5-methyl-6-nitro-1-trityl-1H-indazole?
- Methodology : The synthesis typically involves sequential functionalization of the indazole core. Key steps include:
- Bromination : Electrophilic substitution at the 3-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
- Nitration : Introduction of the nitro group at the 6-position via mixed acid (HNO₃/H₂SO₄) or acetyl nitrate.
- Tritylation : Protection of the indazole nitrogen using trityl chloride (TrCl) in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
- Validation : Purity is confirmed via HPLC, and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS).
Q. How is the crystal structure of this compound determined, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ SHELXT for space-group determination and initial phase estimation .
- Refinement : SHELXL is preferred for anisotropic displacement parameter refinement and validation of geometric restraints (e.g., bond lengths, angles) .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks, as nitro groups may release toxic fumes under decomposition.
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and photodegradation .
Advanced Research Questions
Q. How can discrepancies between crystallographic and spectroscopic data be resolved?
- Troubleshooting :
- Dynamic disorder : If XRD shows ambiguous electron density (e.g., for the trityl group), employ twin refinement in SHELXL or compare with solid-state NMR to resolve conformational flexibility .
- Polymorphism : Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions affecting XRD patterns.
- Validation : Cross-reference with FT-IR (nitro group stretching ~1520 cm⁻¹) and -NMR (indazole ring nitrogen shifts) .
Q. What strategies optimize the regioselectivity of functionalization at the 5-methyl and 6-nitro positions?
- Approaches :
- Directed ortho-metalation : Use a directing group (e.g., dimethylamino) to guide bromination/nitration.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution (EAS) reactivity based on Fukui indices .
- Protection/deprotection : Temporarily mask reactive sites with tert-butoxycarbonyl (Boc) groups during multi-step synthesis .
Q. How does the trityl group influence the compound’s pharmacological activity?
- Mechanistic insights :
- Steric hindrance : The bulky trityl group may block metabolic degradation (e.g., cytochrome P450 oxidation), enhancing plasma half-life.
- Target engagement : Molecular docking (AutoDock Vina) reveals whether trityl participates in hydrophobic pocket interactions, as seen in kinase inhibitors .
Q. What techniques identify degradation products under accelerated stability conditions?
- Analytical workflow :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-MS/MS : Identify major degradants (e.g., denitration products) using a C18 column and electrospray ionization (ESI+).
- Kinetic analysis : Plot degradation rates using Arrhenius equations to predict shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
